molecular formula C9H17NO3 B7973939 Allyl (3-hydroxy-2,2-dimethylpropyl)carbamate

Allyl (3-hydroxy-2,2-dimethylpropyl)carbamate

Cat. No.: B7973939
M. Wt: 187.24 g/mol
InChI Key: NKRUMQCTZHZSAB-UHFFFAOYSA-N
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Description

Allyl (3-hydroxy-2,2-dimethylpropyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of an allyl group, a hydroxy group, and a dimethylpropyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl (3-hydroxy-2,2-dimethylpropyl)carbamate typically involves the reaction of allyl alcohol with 3-hydroxy-2,2-dimethylpropyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as cesium carbonate and tetrabutylammonium iodide (TBAI). The reaction proceeds smoothly, yielding the desired carbamate product .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions can be fine-tuned to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Allyl (3-hydroxy-2,2-dimethylpropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamate moiety can be reduced to form the corresponding amine.

    Substitution: The allyl group can undergo substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Allyl (3-hydroxy-2,2-dimethylpropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis and other related biochemical processes .

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. Carbamates are known to exhibit a range of biological activities, including anticholinesterase and antimicrobial effects .

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its ability to undergo polymerization and cross-linking reactions makes it valuable in the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of Allyl (3-hydroxy-2,2-dimethylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site serine residue. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects .

Comparison with Similar Compounds

  • Methyl (3-hydroxy-2,2-dimethylpropyl)carbamate
  • Ethyl (3-hydroxy-2,2-dimethylpropyl)carbamate
  • Propyl (3-hydroxy-2,2-dimethylpropyl)carbamate

Comparison: Allyl (3-hydroxy-2,2-dimethylpropyl)carbamate is unique due to the presence of the allyl group, which imparts distinct reactivity and chemical properties. Compared to its methyl, ethyl, and propyl analogs, the allyl derivative can participate in additional reactions such as allylic substitution and polymerization, making it more versatile in synthetic applications .

Properties

IUPAC Name

prop-2-enyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-4-5-13-8(12)10-6-9(2,3)7-11/h4,11H,1,5-7H2,2-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRUMQCTZHZSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)OCC=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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